molecular formula C20H26N4O2S B2358584 N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide CAS No. 1091132-45-4

N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide

Cat. No.: B2358584
CAS No.: 1091132-45-4
M. Wt: 386.51
InChI Key: BSRSDUWWSJSLKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which “N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide” is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecule contains a thiazole ring, which is a five-membered heterocyclic organic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, which “this compound” is a part of, have been found in many potent biologically active compounds . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Physicochemical Characterization

N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide and its derivatives have been synthesized and characterized, demonstrating various biological activities. A study by Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which were characterized by NMR, IR spectroscopy, and mass spectrometry. These compounds showed promising psychotropic, anti-inflammatory, cytotoxicity, and antimicrobial activities, highlighting their potential for further pharmaceutical applications (Zablotskaya et al., 2013).

Antimicrobial and Cytotoxic Activities

Several studies have focused on the antimicrobial and cytotoxic properties of thiazole derivatives. Dawbaa et al. (2021) synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, which showed significant antibacterial and anticandidal effects, as well as cytotoxic activity against human leukemia cells (Dawbaa et al., 2021).

Properties

IUPAC Name

N-benzyl-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c25-18(21-13-15-7-3-1-4-8-15)12-11-17-14-27-20(23-17)24-19(26)22-16-9-5-2-6-10-16/h1,3-4,7-8,14,16H,2,5-6,9-13H2,(H,21,25)(H2,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRSDUWWSJSLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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